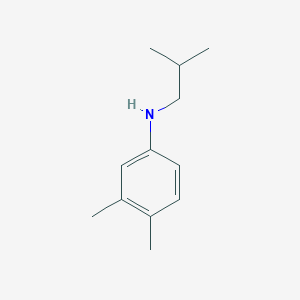
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
Übersicht
Beschreibung
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a chemical compound with the molecular formula C9H13BrO . It has a molecular weight of 217.11 .
Synthesis Analysis
The synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde involves the reaction of 4,4-dimethylcyclohexanone with phosphorus tribromide in chloroform at room temperature . The reaction yields 2-bromo-1-formyl-5,5-dimethylcyclohex-1-ene .Molecular Structure Analysis
The molecular structure of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde consists of a six-membered cyclohexene ring with two methyl groups at the 5-position, a bromine atom at the 2-position, and a formyl group at the 1-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is involved in various synthesis processes. It's utilized in the preparation of phenyl-substituted derivatives of decahydrophenanthridine-1,7-dione and hexahydro-8-isoquinolone, highlighting its role in complex organic synthesis (Ozols et al., 1992). Additionally, it's used in the synthesis of hydroxy lactones with the gem-dimethylcyclohexane system, demonstrating antimicrobial activity, which underscores its potential in pharmaceutical research (Grabarczyk et al., 2015).
Catalytic and Chemical Transformations
This compound plays a significant role in catalytic applications. It's used in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives under neutral media, showing its efficacy in catalyzing condensation reactions (Khazaei et al., 2016). Its involvement in the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene further exemplifies its versatility in chemical transformations (Sun et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIXFKCKLKMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


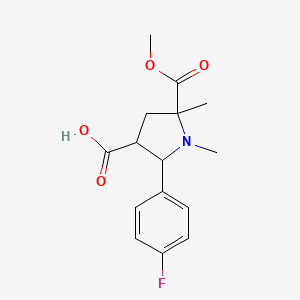




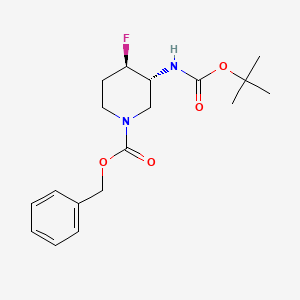
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)
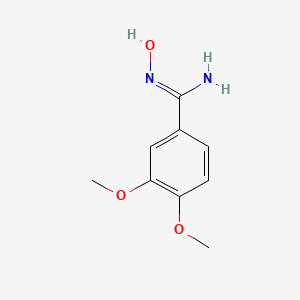
![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)
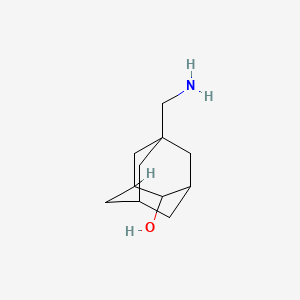
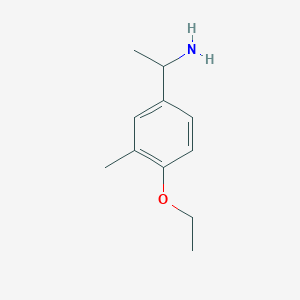
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
